Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a methylpiperazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 4-amino-3-(4-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Materials: 4-amino-3-(4-methylpiperazin-1-yl)benzoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain tyrosine kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Uniqueness
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its methylpiperazine moiety and ester group differentiate it from other similar compounds, potentially leading to unique pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-9-10(13(17)18-2)3-4-11(12)14/h3-4,9H,5-8,14H2,1-2H3 |
InChI Key |
PQLHRTCMAIUZIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)OC)N |
Origin of Product |
United States |
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